

An In-depth Technical Guide to the Toxicological Profile of Dichlorodioctyltin

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Compound of Interest

Compound Name: *Dichlorodioctyltin*

Cat. No.: *B049611*

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Introduction

Dichlorodioctyltin (DOTC) is an organotin compound characterized by a central tin atom covalently bonded to two chlorine atoms and two octyl chains. This chemical structure imparts specific physicochemical properties that have led to its use in various industrial applications, including as a stabilizer for polyvinyl chloride (PVC), a catalyst in chemical reactions, and as a biocide. However, the widespread use of organotin compounds has raised significant toxicological concerns due to their persistence in the environment and potential for adverse effects on human health. This in-depth technical guide provides a comprehensive overview of the toxicological studies of **Dichlorodioctyltin**, offering critical insights for researchers, scientists, and drug development professionals involved in the safety assessment of this and related compounds.

Chemical and Physical Properties

Property	Value
Chemical Formula	C16H34Cl2Sn
Molecular Weight	416.1 g/mol
CAS Number	3542-36-7
Appearance	White solid
Vapor Pressure	0.0000039 mmHg

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

While specific toxicokinetic data for **Dichlorodioctyltin** is limited, the general behavior of organotin compounds can provide valuable insights. Organotins are typically absorbed through oral, dermal, and inhalation routes, with the rate and extent of absorption influenced by the nature of the organic groups attached to the tin atom. Following absorption, they can be distributed to various tissues, with a potential for accumulation in lipid-rich tissues. Metabolism of organotin compounds primarily involves the sequential dealkylation or dearylation of the tin-carbon bonds, a process mediated by cytochrome P450 enzymes in the liver. The resulting metabolites are generally more polar and are excreted in the urine and feces.

Acute Toxicity

Acute toxicity studies are fundamental in characterizing the potential hazards associated with a single, short-term exposure to a chemical. For **Dichlorodioctyltin**, the available data from safety data sheets indicate the following acute toxicity values:

Route of Exposure	Species	LD50/LC50 Value	Reference
Oral	Rat	>1,960 mg/kg	[1]
Dermal	Rabbit	>2,020 mg/kg	[1]
Inhalation (4-hr)	Rat	>3 mg/L	[1]

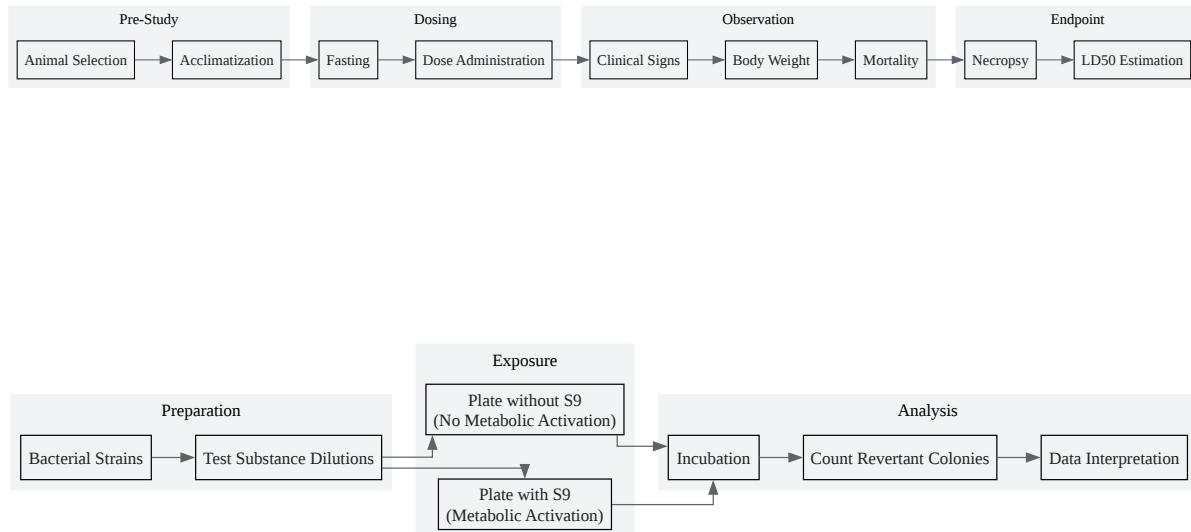
These values suggest a relatively low order of acute toxicity via the oral and dermal routes under the Globally Harmonised System (GHS) of classification and labelling of chemicals.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

The acute oral toxicity of a substance is typically determined using standardized protocols, such as the OECD Test Guideline 423 (Acute Toxic Class Method). This method is designed to estimate the LD50 value while minimizing the number of animals used.

Step-by-Step Methodology:

- **Animal Selection:** Healthy, young adult rats of a single sex (typically females) are used.
- **Housing and Acclimatization:** Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are allowed to acclimatize to the laboratory environment before the study begins.
- **Fasting:** Prior to dosing, animals are fasted overnight to ensure gastrointestinal tract emptiness, which can influence absorption.
- **Dose Administration:** The test substance is administered as a single oral dose via gavage. The initial dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on existing information or a sighting study.
- **Observation:** Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
- **Body Weight:** Individual animal weights are recorded before dosing and at least weekly thereafter.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the study.
- **Data Analysis:** The LD50 is estimated based on the mortality and survival patterns observed at different dose levels.



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Figure 2: Generalized Workflow for the Ames Test.

In Vitro Mammalian Cell Micronucleus Test:

This assay detects chromosomal damage (clastogenicity and aneugenicity) in mammalian cells. While no specific data for **Dichlorodioctyltin** was found, this test is a critical component of the genotoxicity battery.

In Vivo Studies

In Vivo Mammalian Erythrocyte Micronucleus Test:

This test evaluates the potential of a substance to induce chromosomal damage in the bone marrow of rodents. No in vivo genotoxicity data for **Dichlorodioctyltin** were identified in the public domain.

Carcinogenicity

Long-term carcinogenicity studies in animals are conducted to assess the potential of a substance to cause cancer. There is currently no publicly available information on the carcinogenicity of **Dichlorodioctyltin**. The International Agency for Research on Cancer (IARC) has not classified **Dichlorodioctyltin**.

Experimental Protocol: Two-Year Rodent Carcinogenicity Bioassay (OECD 451)

- Animal Selection: Typically, rats and mice of both sexes are used.
- Dose Selection: Dose levels are based on the results of shorter-term toxicity studies, with the highest dose being the maximum tolerated dose (MTD).
- Administration: The test substance is administered daily, usually in the diet or by gavage, for the majority of the animal's lifespan (typically 24 months for rats and 18-24 months for mice).
- In-life Observations: Animals are monitored for clinical signs of toxicity, body weight changes, and food consumption.
- Pathology: At the end of the study, all animals undergo a complete gross necropsy, and a comprehensive set of tissues is examined microscopically for the presence of tumors.
- Data Analysis: Tumor incidence and latency are statistically analyzed to determine if there is a significant increase in tumors in the treated groups compared to the control group.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are designed to evaluate the potential of a substance to interfere with reproductive processes and normal development. While no specific NOAEL (No Observed Adverse Effect Level) or LOAEL (Lowest Observed Adverse Effect Level) values for **Dichlorodioctyltin** were found, studies on related organotin compounds have demonstrated reproductive and developmental effects.

Immunotoxicity

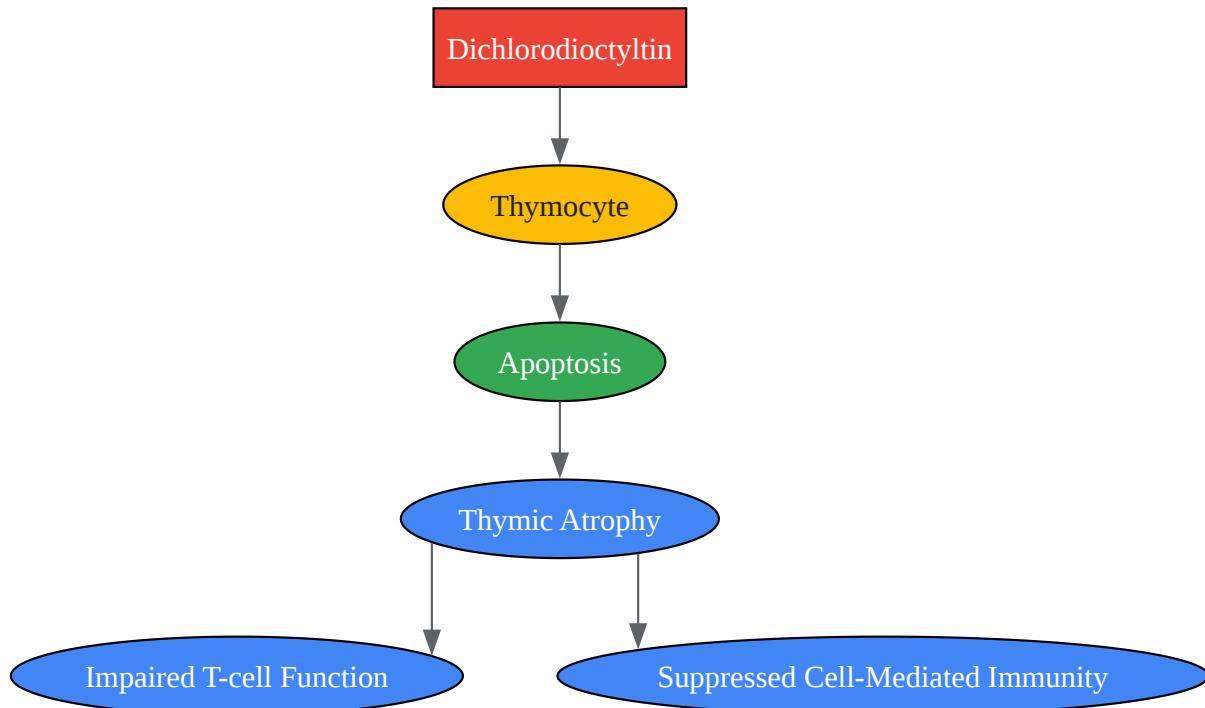
A significant body of evidence points to the immunotoxic potential of organotin compounds, including **Dichlorodioctyltin**.

Mechanism of Immunotoxicity

The primary target of many organotin compounds is the thymus, a central lymphoid organ responsible for the maturation of T-lymphocytes. Exposure to **Dichlorodioctyltin** can lead to thymic atrophy, characterized by a reduction in the size and weight of the thymus and a depletion of thymocytes. This thymic injury can result in a range of immunological consequences, including:

- Altered T-cell populations: A decrease in the number of specific T-cell subsets in the peripheral blood.
- Impaired T-cell function: Reduced proliferative responses of T-cells to mitogens and alloantigens.
- Suppressed cell-mediated immunity: Diminished delayed-type hypersensitivity (DTH) responses.

The precise molecular mechanisms underlying the immunotoxicity of **Dichlorodioctyltin** are not fully elucidated but are thought to involve the induction of apoptosis (programmed cell death) in thymocytes. Several signaling pathways have been implicated in the immunomodulatory effects of various toxicants, and it is plausible that **Dichlorodioctyltin** may interfere with critical T-cell signaling pathways.



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Figure 3: Postulated Mechanism of **Dichlorodioctyltin**-Induced Immunotoxicity.

Conclusion

The toxicological profile of **Dichlorodioctyltin** is characterized by a relatively low order of acute toxicity but significant concerns regarding its immunotoxic potential. The primary target of its toxicity appears to be the thymus, leading to impaired T-cell mediated immunity. While a negative Ames test suggests a lack of mutagenic activity in bacteria, a comprehensive assessment of its genotoxic and carcinogenic potential is hampered by the lack of publicly available data. Similarly, specific data on its reproductive and developmental toxicity are needed for a complete risk assessment. Researchers and drug development professionals should exercise caution when handling **Dichlorodioctyltin** and consider its immunotoxic properties in any safety evaluation. Further research is warranted to fully elucidate the molecular mechanisms of its toxicity and to fill the existing data gaps in its toxicological profile.

References

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Sources

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